3-Cyano-4-methoxy-1,2,5-thiadiazole

LogP drug-likeness membrane permeability

3-Cyano-4-methoxy-1,2,5-thiadiazole (molecular formula C₄H₃N₃OS, molecular weight 141.15 g/mol) is a disubstituted 1,2,5-thiadiazole heterocycle bearing a strong electron-withdrawing cyano group at position 3 and a moderate electron-donating methoxy group at position 4. This regioisomeric arrangement is notable because the 1,2,5-thiadiazole scaffold is significantly less represented in medicinal chemistry and materials science literature than the more common 1,3,4-thiadiazole isomer, yet it offers distinct electronic properties due to the juxtaposition of the sulfur atom with two sp²-hybridized nitrogens in the five-membered ring.

Molecular Formula C4H3N3OS
Molecular Weight 141.15 g/mol
Cat. No. B12842843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4-methoxy-1,2,5-thiadiazole
Molecular FormulaC4H3N3OS
Molecular Weight141.15 g/mol
Structural Identifiers
SMILESCOC1=NSN=C1C#N
InChIInChI=1S/C4H3N3OS/c1-8-4-3(2-5)6-9-7-4/h1H3
InChIKeyQUEYVPRSRNIBMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-4-methoxy-1,2,5-thiadiazole: Procurement Specifications & Heterocyclic Class Positioning


3-Cyano-4-methoxy-1,2,5-thiadiazole (molecular formula C₄H₃N₃OS, molecular weight 141.15 g/mol) is a disubstituted 1,2,5-thiadiazole heterocycle bearing a strong electron-withdrawing cyano group at position 3 and a moderate electron-donating methoxy group at position 4 [1]. This regioisomeric arrangement is notable because the 1,2,5-thiadiazole scaffold is significantly less represented in medicinal chemistry and materials science literature than the more common 1,3,4-thiadiazole isomer, yet it offers distinct electronic properties due to the juxtaposition of the sulfur atom with two sp²-hybridized nitrogens in the five-membered ring [2]. The compound serves as a versatile synthetic intermediate, with the cyano group providing a handle for further functionalization (e.g., hydrolysis to carboxamide or tetrazole formation) and the methoxy group capable of demethylation to a hydroxyl moiety for subsequent derivatization, making it a strategic building block in library synthesis [1].

Why 3-Cyano-4-methoxy-1,2,5-thiadiazole Cannot Be Replaced by Generic Thiadiazole Scaffolds


Although thiadiazoles as a class are broadly distributed across pharmaceutical and agrochemical patent space, the specific 1,2,5-regioisomeric arrangement combined with the 3-cyano/4-methoxy substitution pattern confers a unique combination of electronic character and physicochemical properties that cannot be replicated by the more common 1,3,4-thiadiazole or 1,2,4-thiadiazole scaffolds [1]. The 1,2,5-thiadiazole core positions the sulfur atom adjacent to one ring nitrogen, creating a distinctive electrophilic reactivity profile and mesoionic character that differs fundamentally from other regioisomers [2]. Furthermore, the 3-cyano-4-methoxy substitution pattern represents a specific combination of electron-withdrawing (cyano) and electron-donating (methoxy) groups that dictates the compound's LogP, hydrogen-bonding capacity, and metabolic stability in ways that directly impact its suitability as a fragment or intermediate relative to close analogs such as 3-cyano-4-hydroxy-1,2,5-thiadiazole or 3,4-dichloro-1,2,5-thiadiazole . Simply substituting any generic thiadiazole derivative without accounting for these regioisomer-specific and substituent-specific properties risks introducing uncharacterized reactivity, altered pharmacokinetic parameters, or synthetic incompatibility into a research or development program.

Comparative Evidence: Quantified Differentiation of 3-Cyano-4-methoxy-1,2,5-thiadiazole from Structurally Proximal Analogs


LogP Comparison: 3-Cyano-4-methoxy-1,2,5-thiadiazole vs. 3-Cyano-4-hydroxy-1,2,5-thiadiazole

Methylation of the 4-hydroxy position to the 4-methoxy derivative substantially increases lipophilicity, altering the compound's suitability for membrane penetration and blood-brain barrier permeability predictions. The 3-cyano-4-hydroxy-1,2,5-thiadiazole comparator has a measured LogP of approximately –0.2, indicating high aqueous solubility and very limited passive membrane diffusion potential . In contrast, the target 3-cyano-4-methoxy-1,2,5-thiadiazole is calculated to have a significantly higher LogP (estimated in the range of approximately +0.8 to +1.3 based on fragment-based calculations using the ClogP method and the difference in π values between –OH and –OCH₃ substituents on aromatic heterocycles), placing it in a more favorable lipophilicity range for CNS drug-like candidates and for chromatographic purification on reversed-phase silica gel [1].

LogP drug-likeness membrane permeability

Synthesis Strategy: Modular Alkylation from 3-Cyano-4-hydroxy-1,2,5-thiadiazole as Common Intermediate

A direct, experimentally validated synthetic route distinguishes 3-cyano-4-methoxy-1,2,5-thiadiazole from other 4-alkoxy or 4-substituted analogs that may require multi-step sequences or expensive catalysts. The target compound can be prepared in a single methylation step from the readily accessible 3-cyano-4-hydroxy-1,2,5-thiadiazole silver salt by refluxing with excess methyl iodide in acetone for 12 hours [1]. This specific methodology was explicitly demonstrated in US Patent 3,068,238 and contrasts with, for example, 3-cyano-4-ethoxy-1,2,5-thiadiazole, which would require ethyl iodide with different reaction kinetics, or 3-cyano-4-methylthio analogs that necessitate thiol-based alkylating agents and different workup conditions. The silver salt intermediate provides a controlled, crystalline precursor that can be stored and aliquoted for parallel synthesis of multiple 4-substituted analogs from a single batch of the parent hydroxy compound, offering procurement and workflow efficiency advantages over purchasing each analog separately [2].

synthesis alkylation silver salt methyl iodide

Physicochemical Differentiation: Thermal & Physical Properties vs. 3-Chloro-4-methoxy-1,2,5-thiadiazole

In a study evaluating 1,2,5-thiadiazoles as muscarinic receptor modulators, researchers noted that 3-methylsulfonyl-4-methoxy-1,2,5-thiadiazole offered two distinct advantages over the comparator 3-chloro-4-methoxy-1,2,5-thiadiazole (CMT): it exhibited a well-defined melting point of 110.5 °C, whereas CMT sublimates at only 52.5 °C, making the methylsulfonyl analog significantly more compatible with high-temperature reactions and formulation processes [1]. While the cyano-substituted target compound was not directly evaluated in that specific head-to-head comparison, the cyano group is a well-established bioisostere of both the methylsulfonyl and chloro substituents, and the 3-cyano-4-methoxy substitution pattern can be expected to confer intermediate or favorable thermal behavior relative to these comparators based on the electron-withdrawing character and strong dipole moment of the nitrile functionality [2]. Unlike the 3-chloro analog, which presents volatility and sublimation challenges during storage and handling, 3-cyano-4-methoxy-1,2,5-thiadiazole is expected to be a non-volatile, stable crystalline solid at ambient conditions.

thermal stability melting point chemical compatibility

Electronic Property Differentiation: Dipole Moment & Reactivity vs. 1,3,4-Thiadiazole Regioisomers

The 1,2,5-thiadiazole ring system possesses a fundamentally different electronic structure compared to the more common 1,3,4-thiadiazole isomer due to the adjacency of the sulfur atom to one of the ring nitrogen atoms rather than having the two nitrogens flanking the sulfur [1]. This regioisomeric difference alters the ring's dipole moment, aromatic stabilization energy, and reactivity toward nucleophiles and electrophiles. The 1,2,5-thiadiazole nucleus is reported to be thermally very stable (unchanged on heating at 220 °C) yet generally resists electrophilic substitution, making it functionally distinct from 1,3,4-thiadiazoles which more readily undergo electrophilic aromatic substitution reactions [2]. When further substituted with the 3-cyano (electron-withdrawing, –I and –M) and 4-methoxy (electron-donating, +M) groups, the target compound presents a push-pull electronic configuration across the ring that is specifically exploitable for charge-transfer interactions, nonlinear optical properties, and as a dipolar pharmacophore element, advantages not equally available to the 1,3,4-thiadiazole isomers [3].

electronic properties regioisomer comparison dipole moment

Derivatization Versatility: 3-Cyano-4-methoxy-1,2,5-thiadiazole vs. 4,5-Unsubstituted or Di-substituted Alternatives

The 3-cyano-4-methoxy-1,2,5-thiadiazole compound provides two orthogonal chemical handles (cyano and methoxy) for sequential or selective derivatization, a feature not available in simpler building blocks. The cyano group can be hydrolyzed to the corresponding carboxamide or carboxylic acid, reduced to the aminomethyl derivative, or converted to a tetrazole, while the methoxy group can be demethylated (e.g., with BBr₃) to reveal a hydroxyl group for O-alkylation, sulfonation, or glycosylation [1]. By contrast, the direct analog 4,5-unsubstituted 1,2,5-thiadiazole offers no functional group handles and would require harsh electrophilic substitution conditions (which the 1,2,5-thiadiazole ring resists) for further functionalization. Similarly, 3-cyano-4-hydroxy-1,2,5-thiadiazole offers only the cyano handle and a hydroxyl group with different (and more acidic) reactivity, while 4-cyano-1,2,5-thiadiazole-3-carboxamide (CID 22862648) presents an amide rather than the methoxy group, restricting available derivatization chemistry to amide coupling or dehydration back to the nitrile [2]. The dual-handle nature of the target compound makes it a more versatile and valuable intermediate for medicinal chemistry library enumeration.

chemical derivatization building block fragment-based drug discovery

Optimal Application Scenarios for 3-Cyano-4-methoxy-1,2,5-thiadiazole Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Requiring CNS-Permeable Heterocyclic Scaffolds

The compound's estimated LogP in the +0.8 to +1.3 range (compared to –0.2 for the 4-hydroxy analog) positions it favorably for fragment screens targeting intracellular or CNS-exposed proteins where moderate passive membrane permeability is required . Its molecular weight of 141.15 g/mol and low hydrogen-bond donor count (zero HBD) further comply with fragment library design principles (Rule of Three). Procurement of the methoxy analog rather than the hydroxy analog eliminates the need for post-screening methylation of hydroxyl-bearing hits, which can alter binding poses and introduce additional synthetic steps during hit-to-lead optimization.

Parallel Library Synthesis from a Single Common Intermediate

As established in US Patents 3,068,238 and 3,117,973, the 3-cyano-4-hydroxy-1,2,5-thiadiazole silver salt serves as a common intermediate from which 3-cyano-4-methoxy-1,2,5-thiadiazole and other 4-substituted analogs can be prepared [1]. Research groups conducting SAR exploration around the 4-position of the 1,2,5-thiadiazole scaffold should procure the hydroxy precursor and the methylating agent to generate the methoxy analog in-house, or alternatively procure the methoxy analog directly if methylation is the only desired 4-position modification, avoiding the need to handle and characterize the silver salt intermediate.

Electronic Materials Research Exploiting Push-Pull Heterocyclic Chromophores

The push-pull electronic configuration created by the 3-cyano (acceptor) and 4-methoxy (donor) substituents on the 1,2,5-thiadiazole core makes this compound a candidate building block for organic electronic materials, nonlinear optical (NLO) chromophores, and two-photon absorption (TPA) dyes [2]. The 1,2,5-thiadiazole regioisomer is specifically noted in the literature for its utility in optical materials applications, distinguishing it from the primarily pharmaceutical applications of 1,3,4-thiadiazoles [3]. Researchers in materials science should prioritize the 3-cyano-4-methoxy substitution pattern as a defined donor-acceptor pair for incorporation into larger conjugated systems.

Bioisosteric Replacement Programs Targeting Nitrile-Containing Pharmacophores

The cyano group at position 3 of the 1,2,5-thiadiazole ring can serve as a bioisosteric replacement for halogen, methylsulfonyl, or carboxamide substituents in known bioactive thiadiazoles [4]. For example, compounds such as 3-chloro-4-methoxy-1,2,5-thiadiazole and 3-methylsulfonyl-4-methoxy-1,2,5-thiadiazole have been evaluated as muscarinic receptor modulators [5]; the 3-cyano analog represents a direct bioisostere worth evaluating in such programs, particularly when the chloro analog presents sublimation-related handling challenges (sublimation at 52.5 °C) [5]. The cyano substituent additionally offers metabolic stability advantages over the methylsulfonyl group, which is susceptible to reductive metabolism.

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